molecular formula C20H24N2O5S B2776761 N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenoxyethanesulfonamide CAS No. 1428365-96-1

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenoxyethanesulfonamide

Cat. No.: B2776761
CAS No.: 1428365-96-1
M. Wt: 404.48
InChI Key: ZRQHFTFNSJNBBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenoxyethanesulfonamide is a useful research compound. Its molecular formula is C20H24N2O5S and its molecular weight is 404.48. The purity is usually 95%.
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Scientific Research Applications

Enzymatic Approach in Organic Pollutant Treatment

The enzymatic treatment of organic pollutants has gained significant attention for its potential in wastewater remediation. Enzymes such as laccases and peroxidases, in the presence of redox mediators, have shown enhanced efficiency in degrading recalcitrant compounds found in industrial effluents. This method could revolutionize the treatment of aromatic compounds in wastewater, offering a more efficient and environmentally friendly alternative to traditional methods (Husain & Husain, 2007).

Therapeutic Potential in Drug Discovery

The tetrahydroisoquinoline scaffold, present in the compound, has been explored for its role in anticancer and neuroprotective therapies. This class of compounds, including tetrahydroisoquinolines, has shown promise in drug discovery for treating various diseases, including cancer and central nervous system disorders. Their potential as novel drug candidates is supported by their significant therapeutic activities and unique mechanisms of action (Singh & Shah, 2017).

Antioxidant and Food Additive Applications

Chlorogenic acid, a related compound, has demonstrated numerous health-promoting properties, including antioxidant and anti-inflammatory effects. Its role as a natural molecule for food preservation highlights its potential as a food additive, offering a natural alternative to synthetic preservatives. This could have significant implications for the food industry, particularly in the development of functional foods and dietary supplements (Santana-Gálvez et al., 2017).

Serotonin Receptor Ligands in Memory Disorders

Research into serotonin 5-HT(6) receptor antagonists has indicated their potential in treating learning and memory disorders. This area of study has seen the identification of selective antagonists, suggesting that compounds affecting these receptors could play a role in cognition enhancement and the treatment of memory-related disorders (Russell & Dias, 2002).

Properties

IUPAC Name

N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-2-phenoxyethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-26-15-20(23)22-11-5-6-16-9-10-17(14-19(16)22)21-28(24,25)13-12-27-18-7-3-2-4-8-18/h2-4,7-10,14,21H,5-6,11-13,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRQHFTFNSJNBBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)CCOC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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